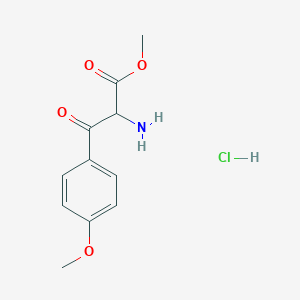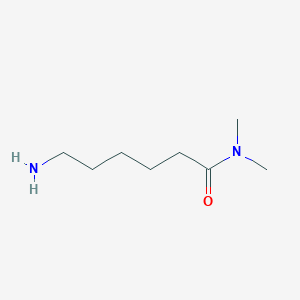
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the aminoalkylindole family and acts as a potent agonist of the CB1 and CB2 receptors.
Mécanisme D'action
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in many physiological processes. By activating these receptors, Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
Some of the most notable biochemical and physiological effects of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride include its ability to induce analgesia, reduce inflammation, and modulate immune function. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid signaling on various physiological processes with a high degree of specificity. However, the use of synthetic cannabinoids such as Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments can also be limited by their potential for off-target effects and toxicity.
Orientations Futures
There are many potential future directions for research on Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride and other synthetic cannabinoids. Some of the most promising areas of study include the development of novel therapeutic agents based on the structure of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, the investigation of the molecular mechanisms underlying its effects on the body, and the exploration of its potential for use in personalized medicine. Additionally, further research is needed to fully understand the risks and benefits of using synthetic cannabinoids in clinical settings.
Méthodes De Synthèse
The synthesis of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride involves the reaction of 1-(5-fluoropentyl)-3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid with methylamine hydrochloride and acetic anhydride. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Applications De Recherche Scientifique
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKMVQDFUDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)
![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)



![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)
